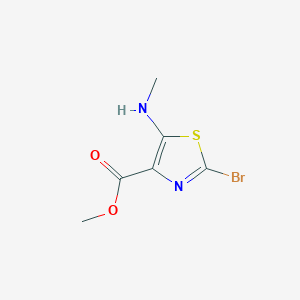

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate

Description

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate (CAS: 56355-61-4) is a brominated thiazole derivative featuring a methyl ester at position 4 and a methylamino group at position 5. Its molecular formula is C₆H₆BrNO₂S, with a molecular weight of 236.09 g/mol .

Properties

CAS No. |

915721-06-1 |

|---|---|

Molecular Formula |

C6H7BrN2O2S |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

methyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C6H7BrN2O2S/c1-8-4-3(5(10)11-2)9-6(7)12-4/h8H,1-2H3 |

InChI Key |

MPAFPVFKXUZQGL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=C(S1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine or iodine . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of thiazolidines. Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride

Scientific Research Applications

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Effects: Methylamino (NHCH₃): Enhances nucleophilicity and hydrogen-bonding capacity compared to ethyl or trifluoromethyl groups . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, increasing electrophilicity at the thiazole core, which may accelerate cross-coupling reactions but reduce solubility .

Positional Isomerism :

Physical and Chemical Properties

- Stability : The methyl ester is prone to hydrolysis under basic conditions, while the ethyl ester offers greater stability. The CF₃ analog’s stability is influenced by its strong electron-withdrawing nature .

Biological Activity

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is critical for its biological activity. The presence of a bromine atom and a methylamino group enhances its reactivity and binding affinity to various biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that thiazole derivatives possess antimicrobial properties, making them candidates for antibiotic development. This compound has shown effectiveness against various bacterial strains, potentially inhibiting their growth through interaction with bacterial enzymes .

- Anticancer Potential : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth by disrupting cellular processes essential for cancer cell survival .

- Antifungal Properties : The compound has also been tested against fungal pathogens, exhibiting inhibitory effects similar to known antifungal agents. Its mechanism may involve interference with fungal cell wall synthesis or function .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis. This modulation can lead to altered cellular responses in both microbial and mammalian cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound induced cell death in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

- Fungal Inhibition : The compound was tested against Candida albicans and Aspergillus niger, showing effective antifungal properties with MIC values lower than those of standard treatments like fluconazole .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.